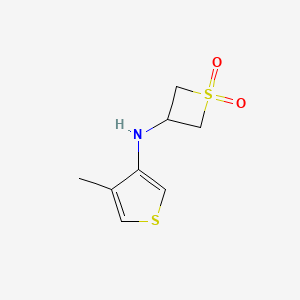
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring with a sulfone group and a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H₂O₂) to facilitate the formation of the thietane ring and its subsequent oxidation to the sulfone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form the sulfone group.
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thietane ring and substituted thiophene derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antidepressant, with studies indicating its efficacy in tail-suspension and forced-swim tests.
Material Science: The unique structural properties of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and developing new therapeutic agents.
作用機序
The mechanism of action of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is thought to be mediated through the modulation of neurotransmitter levels and receptor interactions . The exact molecular targets and pathways, however, require further research to be fully elucidated.
類似化合物との比較
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a methylthiophenyl group.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group, showing different chemical reactivity and biological activity.
Uniqueness
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a sulfone group and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H11NO2S2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC名 |
N-(1,1-dioxothietan-3-yl)-4-methylthiophen-3-amine |
InChI |
InChI=1S/C8H11NO2S2/c1-6-2-12-3-8(6)9-7-4-13(10,11)5-7/h2-3,7,9H,4-5H2,1H3 |
InChIキー |
PXQNVBXJKCTELB-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC=C1NC2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


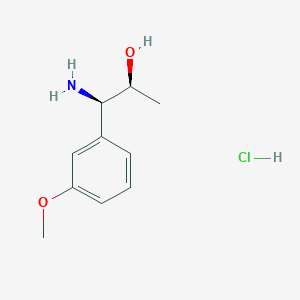

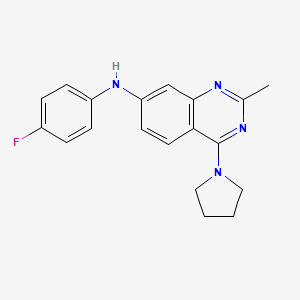
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
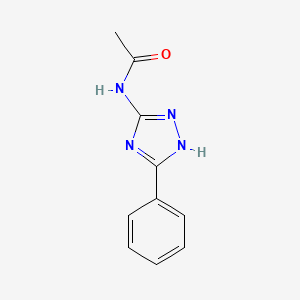
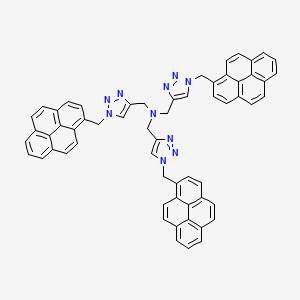



![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)

